molecular formula C14H13N5 B5161646 N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B5161646
M. Wt: 251.29 g/mol
InChI Key: MKTSTBQLFSANLT-UHFFFAOYSA-N
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Description

“N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are heterocyclic systems that can be considered as purine analogs and are interesting not only from the viewpoint of organic synthesis, but also for their promising pharmacological properties . Certain substituted pyrazolo[3,4-d]pyrimidines are known to exhibit anti-inflammatory, antimicrobial, antiviral, antiallergic, antihypertensive, antitumor, and antileukemia activity .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide leads to cyclocondensation .


Molecular Structure Analysis

The molecular structure of “N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is characterized by a pyrazolo[3,4-d]pyrimidine core, which is an isostere of purines . This structure is known as a versatile drug-like fragment that has drawn much attention as a pharmacophore .


Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines are synthesized via the formation of pyrazol-3-one substrates . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide leads to cyclocondensation .

Scientific Research Applications

Anticancer Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold, to which this compound belongs, has been extensively studied for its potential as an anticancer agent. It acts as a kinase inhibitor, interfering with specific enzymes that are overactive in many cancers . This compound could be part of targeted therapies to treat cancers with specific mutational profiles.

CDK2 Inhibition for Cancer Treatment

Another significant application is the inhibition of Cyclin-dependent kinase 2 (CDK2), a critical enzyme that regulates cell cycle progression. Inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold have shown promise in selectively targeting tumor cells, offering a pathway for developing new cancer treatments .

Antiproliferative Activities

Compounds with the phenylpyrazolo[3,4-d]pyrimidine structure have demonstrated various biological activities, including antiproliferative effects. This makes them valuable in research aimed at controlling the growth of cancer cells and other rapidly dividing cells .

Antimicrobial and Antifungal Applications

The scaffold has also shown potential in antimicrobial and antifungal applications. Its ability to interfere with the growth and replication of bacteria and fungi makes it a candidate for developing new classes of antibiotics and antifungal medications .

Mechanism of Action

The mechanism of action of pyrazolo[3,4-d]pyrimidines is related to their inhibitory activity against various protein kinases . They have been found to exhibit anti-proliferative and antitumor activity, highlighting their immense contribution to developing target-specific cancer chemotherapeutics .

Future Directions

The future directions for “N-allyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine” and related compounds involve further optimization as anticancer agents . There is a need for the development of new molecules to improve the selectivity, pharmacokinetic profiles, and in vivo efficacy of anticancer treatment . The development of novel therapies for cancer poses a significant challenge because of its complex and heterogeneous nature .

properties

IUPAC Name

1-phenyl-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c1-2-8-15-13-12-9-18-19(14(12)17-10-16-13)11-6-4-3-5-7-11/h2-7,9-10H,1,8H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKTSTBQLFSANLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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